molecular formula C19H27NO6 B4000750 4-[3-(4-Methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid

4-[3-(4-Methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid

Cat. No.: B4000750
M. Wt: 365.4 g/mol
InChI Key: ANGZUVRTTMYVEW-UHFFFAOYSA-N
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Description

4-[3-(4-Methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid is a complex organic compound that combines a morpholine ring with a phenoxypropyl group and an oxalic acid moiety

Scientific Research Applications

4-[3-(4-Methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and pathways.

    Industrial Applications: The compound’s properties make it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid typically involves multiple steps:

    Formation of the Phenoxypropyl Intermediate: The initial step involves the reaction of 4-methyl-2-prop-2-enylphenol with an appropriate alkylating agent to form the phenoxypropyl intermediate.

    Morpholine Ring Introduction: The phenoxypropyl intermediate is then reacted with morpholine under suitable conditions to introduce the morpholine ring.

    Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 4-[3-(4-Methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid involves its interaction with specific molecular targets. The phenoxypropyl group can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s binding affinity and specificity. The oxalic acid moiety can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-Methylphenoxy)propyl]morpholine: Lacks the prop-2-enyl group, resulting in different chemical properties.

    4-[3-(4-Methyl-2-prop-2-enylphenoxy)propyl]piperidine: Contains a piperidine ring instead of a morpholine ring, affecting its biological activity.

    4-[3-(4-Methyl-2-prop-2-enylphenoxy)propyl]morpholine;succinic acid: Contains succinic acid instead of oxalic acid, leading to different reactivity and applications.

Uniqueness

4-[3-(4-Methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid is unique due to the combination of its structural components, which confer specific chemical and biological properties. The presence of the morpholine ring, phenoxypropyl group, and oxalic acid moiety makes it distinct from other similar compounds, providing a unique profile for research and application.

Properties

IUPAC Name

4-[3-(4-methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.C2H2O4/c1-3-5-16-14-15(2)6-7-17(16)20-11-4-8-18-9-12-19-13-10-18;3-1(4)2(5)6/h3,6-7,14H,1,4-5,8-13H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGZUVRTTMYVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2CCOCC2)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(4-Methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid
Reactant of Route 2
4-[3-(4-Methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid
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4-[3-(4-Methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid
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4-[3-(4-Methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid
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4-[3-(4-Methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid
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4-[3-(4-Methyl-2-prop-2-enylphenoxy)propyl]morpholine;oxalic acid

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